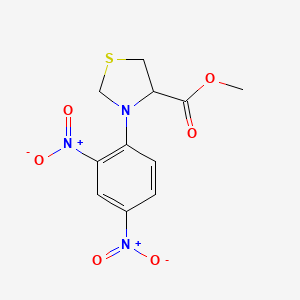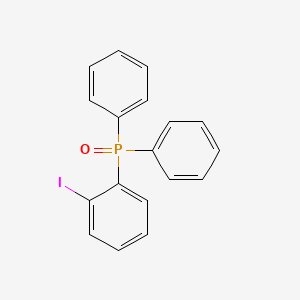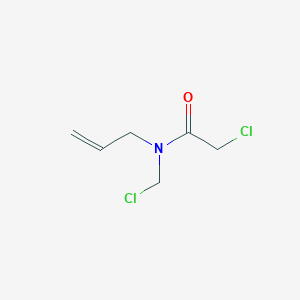![molecular formula C38H77NO3 B14388691 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate CAS No. 89784-32-7](/img/structure/B14388691.png)
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate is a chemical compound with the molecular formula C38H77NO3. It is known for its unique structure, which includes a long hydrocarbon chain and a hydroxyl group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to interact with biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-[(2-hydroxyethyl)(octadecyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
Esterification: Reacting hexadecanoic acid with 2-[(2-hydroxyethyl)(octadecyl)amino]ethanol in the presence of a catalyst.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the product.
Quality Control: Employing analytical methods such as HPLC or GC-MS to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cosmetics, detergents, and emulsifiers
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate involves its interaction with lipid bilayers and biological membranes. The long hydrocarbon chain allows it to insert into lipid bilayers, while the hydroxyl group can form hydrogen bonds with other molecules. This interaction can alter membrane fluidity and permeability, making it useful in various applications such as drug delivery and membrane protein studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl stearate
- 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl palmitate
- 2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl oleate
Uniqueness
2-[(2-Hydroxyethyl)(octadecyl)amino]ethyl hexadecanoate is unique due to its specific combination of a long hydrocarbon chain and a hydroxyl group, which provides it with distinct surfactant properties. This makes it particularly effective in applications involving lipid bilayers and biological membranes .
Properties
CAS No. |
89784-32-7 |
|---|---|
Molecular Formula |
C38H77NO3 |
Molecular Weight |
596.0 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(octadecyl)amino]ethyl hexadecanoate |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-39(34-36-40)35-37-42-38(41)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h40H,3-37H2,1-2H3 |
InChI Key |
JKEHKTMHBYKACS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
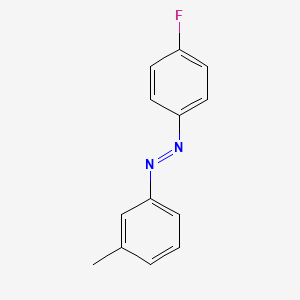
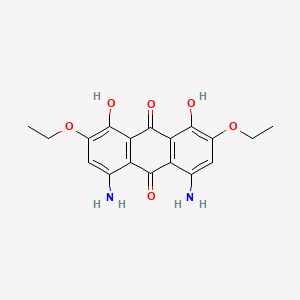
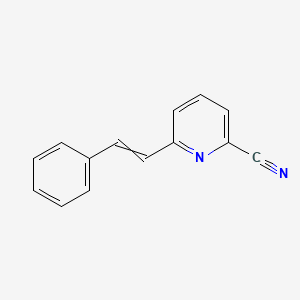
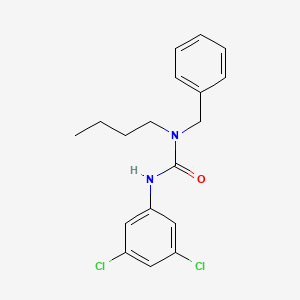
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
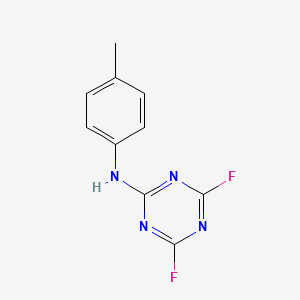
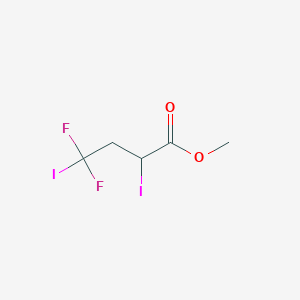
![1-[1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14388634.png)
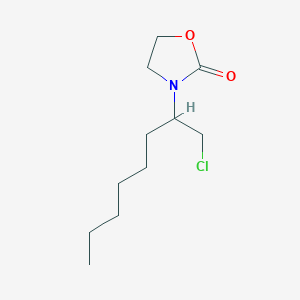
![2-{[(4-Hydroxyphenyl)methyl]amino}ethane-1-sulfonamide](/img/structure/B14388649.png)
